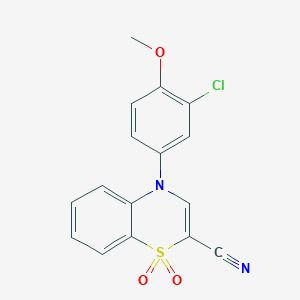

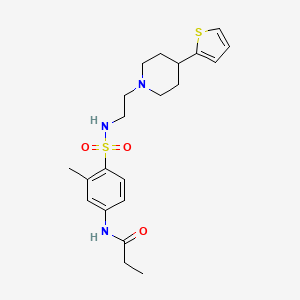

4-(3-chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-chloro-4-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a chemical compound that belongs to the class of benzothiazine derivatives. This compound has been extensively studied for its potential application in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of benzothiazine derivatives, including those related to the specified compound, involves various chemical reactions that yield novel structures with potential for further exploration in different scientific domains. For example, the synthesis of 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines involves condensation followed by oxidative cyclisation, demonstrating the versatility of benzothiazines as building blocks for chemical synthesis (Khandelwal et al., 2013). Similarly, the development of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides showcases the compound's utility in synthesizing potentially active biological agents (Zia-ur-Rehman et al., 2009).

Biological Activities

Although the directive was to exclude information on drug use, dosage, and side effects, it's worth noting that the synthetic routes and transformations of benzothiazine derivatives hint at their potential in various biological applications. The structural modifications and synthesis of new derivatives could influence their interaction with biological targets, suggesting a broader scope of research beyond the initial chemical synthesis. For instance, the efficient synthesis and preliminary evaluation of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines for antimicrobial and anthelmintic activity underscore the potential of these compounds in medicinal chemistry (Khandelwal et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been observed to interact with receptor tyrosine kinases .

Mode of Action

It’s suggested that similar compounds may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The compound’s interaction with its targets can potentially affect multiple biochemical pathways. Inhibition of ER stress and the NF-kB inflammatory pathway can lead to a decrease in inflammation and cell death .

Result of Action

Based on the potential inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway, it can be hypothesized that the compound may have neuroprotective and anti-neuroinflammatory effects .

Properties

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3S/c1-22-15-7-6-11(8-13(15)17)19-10-12(9-18)23(20,21)16-5-3-2-4-14(16)19/h2-8,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSXNNPFRXDMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3007875.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)

![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)

![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)

![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)